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Abstract
This technical guide provides a comprehensive overview of the synthesis of anilazine, a

triazine fungicide. The core of the synthesis is a nucleophilic aromatic substitution reaction.

This document outlines the primary synthetic pathway, detailed experimental protocols derived

from established methodologies, and relevant quantitative data. It is intended to serve as a

valuable resource for researchers, chemists, and professionals involved in pesticide

development and manufacturing.

Introduction
Anilazine, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a non-

systemic foliar fungicide. It has been historically used to control a variety of fungal diseases on

crops such as cereals, coffee, potatoes, and tomatoes. The molecule belongs to the triazine

class of chemicals, characterized by a heterocyclic ring containing three nitrogen and three

carbon atoms. The synthesis of anilazine is a classic example of nucleophilic aromatic

substitution on an electron-deficient heteroaromatic ring system.

Core Synthesis Pathway
The principal pathway for the synthesis of anilazine involves the reaction of cyanuric chloride

(2,4,6-trichloro-1,3,5-triazine) with one equivalent of 2-chloroaniline (o-chloroaniline). This
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reaction is a nucleophilic substitution where the amino group of 2-chloroaniline attacks one of

the carbon atoms of the triazine ring, displacing a chloride ion.

The precursor, 2-chloroaniline, can be synthesized via the reduction of 2-nitrochlorobenzene[1].

The overall synthesis can be visualized as a two-step process starting from 2-

nitrochlorobenzene:
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Caption: Overview of the two-stage synthesis of anilazine.

Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the industrial

production of anilazine is scarce, a robust procedure can be derived from analogous

syntheses of substituted s-triazines. The following protocols are based on established chemical

principles for this class of compounds.

Synthesis of 2-Chloroaniline from 2-Nitrochlorobenzene
(Precursor Synthesis)
Methodology: The synthesis of 2-chloroaniline is achieved through the reduction of 2-

nitrochlorobenzene. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://wap.guidechem.com/encyclopedia/anilazine-dic56692.html
https://www.benchchem.com/product/b1167350?utm_src=pdf-body-img
https://www.benchchem.com/product/b1167350?utm_src=pdf-body
https://www.benchchem.com/product/b1167350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of 2-nitrochlorobenzene (1 equivalent) in a suitable solvent such as ethanol or

ethyl acetate is prepared in a hydrogenation vessel.

A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10

mol%), is added to the solution.

The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being

pressurized with hydrogen gas (typically 1-5 atm).

The reaction mixture is stirred vigorously at room temperature until the theoretical amount of

hydrogen has been consumed, as monitored by pressure drop.

Upon completion, the reaction is vented, and the catalyst is removed by filtration through a

pad of celite.

The solvent is removed under reduced pressure to yield crude 2-chloroaniline, which can be

further purified by distillation or recrystallization if necessary.

Synthesis of Anilazine
The synthesis of anilazine is achieved through the nucleophilic substitution of a chlorine atom

on the cyanuric chloride ring by 2-chloroaniline. The reaction conditions can be controlled to

favor monosubstitution.

Methodology: The reaction is typically carried out at a low temperature to control the reactivity

of cyanuric chloride and prevent disubstitution. An acid scavenger is required to neutralize the

hydrochloric acid byproduct.

Experimental Protocol:

Cyanuric chloride (1 equivalent) is dissolved in a suitable solvent system. A mixture of

toluene and water is a common choice for industrial processes[2]. Acetone is also frequently

used in laboratory-scale syntheses of similar compounds.

The solution is cooled to a low temperature, typically between 0 and 5°C, using an ice bath.

An acid scavenger, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

(at least 1 equivalent), is added to the cyanuric chloride solution with vigorous stirring.
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A solution of 2-chloroaniline (1 equivalent) in the same solvent is added dropwise to the

stirred suspension of cyanuric chloride and base, maintaining the temperature between 0

and 5°C.

After the addition is complete, the reaction mixture is allowed to stir at low temperature for a

specified period, often several hours, and may then be allowed to warm to room temperature

to ensure completion. The progress of the reaction should be monitored by a suitable

technique such as thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, the reaction mixture is poured into crushed ice or cold water to precipitate

the product.

The solid anilazine is collected by filtration, washed with water to remove any remaining

salts, and then dried under vacuum.

An alternative approach involves reacting o-chloroaniline and cyanuric chloride at 85°C in the

presence of an acid-binding agent[1].

Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of anilazine
and its precursor. Please note that yields can vary significantly based on the specific reaction

conditions and scale.
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Parameter Value Reference

Precursor Synthesis (2-

Chloroaniline)

Reactants 2-Nitrochlorobenzene, H₂ [1]

Catalyst Palladium on Carbon (Pd/C)

Solvent Ethanol or Ethyl Acetate

Temperature Room Temperature

Pressure 1-5 atm H₂

Anilazine Synthesis

Reactants
Cyanuric Chloride, 2-

Chloroaniline
[1][2]

Molar Ratio Approx. 1:1

Solvent Toluene/Water or Acetone [2]

Acid Scavenger NaHCO₃ or K₂CO₃

Initial Temperature 0-5°C

Final Temperature Room Temperature or 85°C [1]

Product Characteristics

Molecular Formula C₉H₅Cl₃N₄

Molecular Weight 275.52 g/mol

Melting Point 159°C [1]

Appearance White to tan crystals or powder [1]

Reaction Mechanism and Workflow
The synthesis of anilazine proceeds via a nucleophilic aromatic substitution mechanism. The

workflow involves the preparation of the starting materials, the controlled reaction, and

subsequent workup and purification.
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Preparation

Reaction

Workup and Purification

Prepare Cyanuric Chloride
Solution in Toluene/Water

Cool Cyanuric Chloride
Solution to 0-5°C

Prepare 2-Chloroaniline
Solution

Add 2-Chloroaniline
Solution Dropwise

Add Acid Scavenger
(e.g., NaHCO3)

Stir at Low Temperature,
Allow to Warm

Pour into Ice Water

Filter the Precipitate

Wash with Water

Dry under Vacuum
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Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1167350?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/anilazine-dic56692.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6221914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6221914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6221914/
https://www.benchchem.com/product/b1167350#anilazine-synthesis-pathway
https://www.benchchem.com/product/b1167350#anilazine-synthesis-pathway
https://www.benchchem.com/product/b1167350#anilazine-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1167350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

